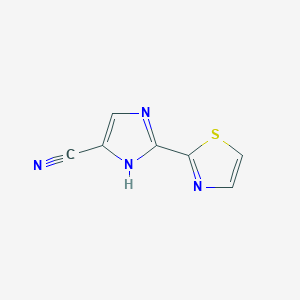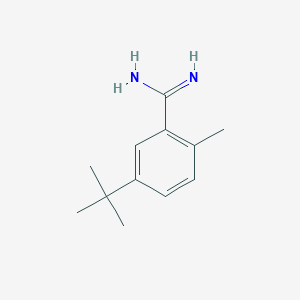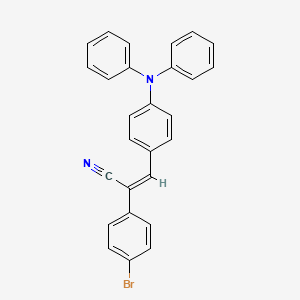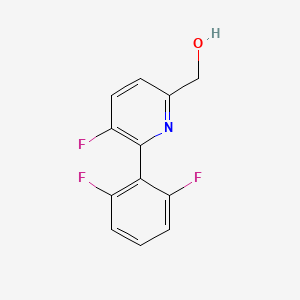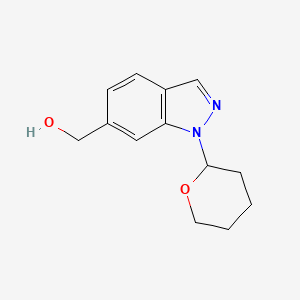![molecular formula C9H16O4 B12833032 (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid CAS No. 162678-79-7](/img/structure/B12833032.png)
(2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid is an organic compound with a complex structure It is characterized by the presence of a methoxycarbonyl group attached to a methylpentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid typically involves the esterification of the corresponding alcohol with methoxycarbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of catalysts to enhance reaction rates and selectivity may be employed.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also be involved in metabolic pathways, where it undergoes enzymatic transformations to exert its effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid: The enantiomer of the compound with similar properties but different stereochemistry.
(2R)-2-[(ethoxycarbonyl)methyl]-4-methylpentanoic acid: A similar compound with an ethoxycarbonyl group instead of a methoxycarbonyl group.
(2R)-2-[(methoxycarbonyl)methyl]-4-ethylpentanoic acid: A compound with an ethyl group instead of a methyl group.
Uniqueness
(2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
162678-79-7 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(2R)-2-(2-methoxy-2-oxoethyl)-4-methylpentanoic acid |
InChI |
InChI=1S/C9H16O4/c1-6(2)4-7(9(11)12)5-8(10)13-3/h6-7H,4-5H2,1-3H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
REUDDXCWANRXHG-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)OC)C(=O)O |
Canonical SMILES |
CC(C)CC(CC(=O)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



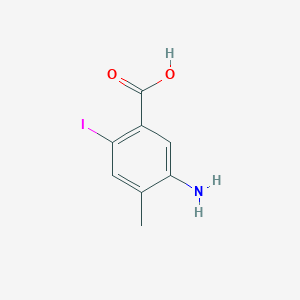
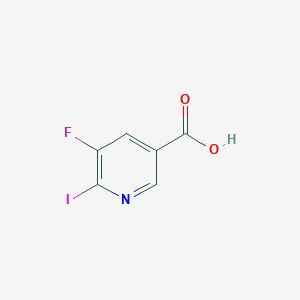
![1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832987.png)
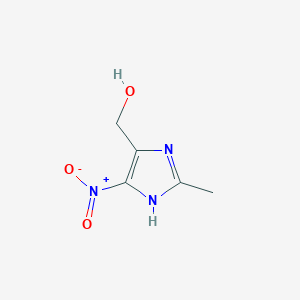



![Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio]](/img/structure/B12832996.png)
